molecular formula C15H24 B078761 (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene CAS No. 13877-93-5

(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

Cat. No. B078761
CAS RN: 13877-93-5
M. Wt: 204.35 g/mol
InChI Key: NPNUFJAVOOONJE-WDZFZDKYSA-N
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Description

(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, also known as TMBU, is a bicyclic monoterpene that is commonly found in essential oils of various plant species. This compound has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Novel Compounds Synthesis

The treatment of certain compounds with specific reagents like Et2O·BF3 can produce novel transannular cyclized compounds involving bicyclo[7.2.0]undecane skeletons, which are structurally related to (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene. These compounds maintain specific conformations of the original epoxides they are derived from (Hayano & Shirahama, 1996).

Catalysis in Organic Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a compound structurally similar to the title compound, has been shown to be an effective catalyst in methylation reactions of various organic compounds. This includes enhancing reaction rates under mild conditions and in the presence of microwave irradiation (Shieh, Dell, & Repic, 2001).

Polymerization Processes

DBU has also been used as a bidentate ligand in atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene, demonstrating its versatility in polymer chemistry (Fournier et al., 2005).

Structural Studies in Chemistry

The isolation and characterization of compounds like 8-Methyl-2-(trimethylsiloxy)tricyclo[5.3.1.03,8]undec-2-ene, which shares structural similarities with the title compound, provide valuable insights into the nature of strained bridgehead enol ethers and their reactivity (Wakamatsu et al., 1987).

X-ray Crystallography

Crystallographic studies of similar bicyclic compounds have elucidated their molecular structure and conformation, contributing to a deeper understanding of their chemical properties (Hebda et al., 1991).

Green Chemistry Applications

DBU, a compound structurally related to (4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, has been utilized in greener chemical syntheses, such as in the esterification of carboxylic acids with dimethyl carbonate, highlighting its role in environmentally friendly chemistry (Shieh, Dell, & Repič, 2002).

properties

CAS RN

13877-93-5

Product Name

(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-

InChI Key

NPNUFJAVOOONJE-WDZFZDKYSA-N

Isomeric SMILES

C/C/1=C/CCC(=C)C2CC(C2CC1)(C)C

SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

boiling_point

264 to 266 °F at 14 mm Hg (NTP, 1992)

density

0.9075 at 68 °F (NTP, 1992)
0.899-0.908

flash_point

214 °F (NTP, 1992)

melting_point

25 °C

Other CAS RN

13877-93-5
87-44-5
118-65-0

physical_description

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992)
Liquid
Colourless to slightly yellow oily liquid;  woody-spicy, dry, clove-like aroma

Pictograms

Irritant; Health Hazard

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Insoluble in water;  soluble in oils, ether
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
Reactant of Route 2
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
Reactant of Route 3
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
Reactant of Route 4
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
Reactant of Route 5
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
Reactant of Route 6
Reactant of Route 6
(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

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